molecular formula C20H18I2N2O2 B15168328 1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide CAS No. 886577-82-8

1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide

Cat. No.: B15168328
CAS No.: 886577-82-8
M. Wt: 572.2 g/mol
InChI Key: QKCRUWFBJHGAFP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide is a complex organic compound that features a central phenylene group flanked by two oxoethane groups, each connected to a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-phenylenediamine and 2-bromoacetophenone.

    Formation of Intermediate: The 1,3-phenylenediamine reacts with 2-bromoacetophenone in the presence of a base such as potassium carbonate to form the intermediate 1,3-phenylenebis(2-oxoethane-2,1-diyl).

    Quaternization: The intermediate is then reacted with pyridine in the presence of an iodinating agent such as iodine or iodomethane to form the final product, 1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve:

    Bulk Synthesis: Large-scale reactions using industrial reactors to ensure consistent product quality.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridinium groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The pyridinium groups can also participate in electrostatic interactions with negatively charged biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[1,4-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide: Similar structure but with a 1,4-phenylene group.

    1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) dibromide: Similar structure but with bromide ions instead of iodide ions.

Uniqueness

1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide is unique due to its specific arrangement of functional groups and the presence of iodide ions, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

886577-82-8

Molecular Formula

C20H18I2N2O2

Molecular Weight

572.2 g/mol

IUPAC Name

2-pyridin-1-ium-1-yl-1-[3-(2-pyridin-1-ium-1-ylacetyl)phenyl]ethanone;diiodide

InChI

InChI=1S/C20H18N2O2.2HI/c23-19(15-21-10-3-1-4-11-21)17-8-7-9-18(14-17)20(24)16-22-12-5-2-6-13-22;;/h1-14H,15-16H2;2*1H/q+2;;/p-2

InChI Key

QKCRUWFBJHGAFP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC(=CC=C2)C(=O)C[N+]3=CC=CC=C3.[I-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.